molecular formula C22H14Cl4N4O4 B14808647 N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide

N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide

Cat. No.: B14808647
M. Wt: 540.2 g/mol
InChI Key: JRBLECSJSAUZID-UHFFFAOYSA-N
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Description

N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide is a chemical compound with the molecular formula C22H14Cl4N4O4 and a molecular weight of 540.18 g/mol . It is known for its unique structure, which includes two 2,4-dichlorobenzoyl groups attached to a terephthalohydrazide core. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide typically involves the reaction of terephthalohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C22H14Cl4N4O4

Molecular Weight

540.2 g/mol

IUPAC Name

1-N',4-N'-bis(2,4-dichlorobenzoyl)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C22H14Cl4N4O4/c23-13-5-7-15(17(25)9-13)21(33)29-27-19(31)11-1-2-12(4-3-11)20(32)28-30-22(34)16-8-6-14(24)10-18(16)26/h1-10H,(H,27,31)(H,28,32)(H,29,33)(H,30,34)

InChI Key

JRBLECSJSAUZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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